2-(4-Aminophenyl)propanenitrile
Description
Significance of Aryl Nitriles and Amines in Modern Chemical Science
Aryl nitriles and aryl amines are fundamental classes of organic compounds that feature prominently in a vast array of applications within modern chemical science. Aryl nitriles, characterized by a cyano group (-C≡N) attached to an aromatic ring, are highly versatile intermediates in organic synthesis. numberanalytics.com Their importance stems from the reactivity of the nitrile group, which can be readily converted into other functional groups such as carboxylic acids, amides, and amines. numberanalytics.comscienceinfo.com This versatility makes them crucial building blocks in the production of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com The cyano group's strong dipole moment also influences the molecule's physical properties, often leading to higher boiling points and solubility in polar solvents compared to their non-nitrile counterparts. numberanalytics.comturito.com
Aryl amines, which consist of an amino group (-NH2) bonded to an aromatic ring, are equally significant. fiveable.me They are integral components in a wide range of biologically active molecules and serve as key precursors in the synthesis of numerous pharmaceuticals, including analgesics, antihistamines, and antidepressants. wjpmr.comnumberanalytics.comvedantu.com The basicity of the amino group and the reactivity of the aromatic ring allow for a variety of chemical transformations, making aryl amines indispensable in the development of new drugs and functional materials. fiveable.menumberanalytics.com The formation of the carbon-nitrogen bond in aryl amines is a critical transformation in organic synthesis, with well-established methods like the Buchwald-Hartwig and Ullmann reactions being central to their construction. wjpmr.com
Overview of 2-(4-Aminophenyl)propanenitrile's Research Trajectory and Importance
This compound is an organic compound that incorporates both the aryl amine and aryl nitrile functionalities, making it a molecule of significant interest in chemical research. smolecule.com Its structure, featuring an amino group and a propanenitrile group attached to a central phenyl ring, provides multiple reactive sites for chemical modification. smolecule.com This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules. smolecule.com
The research trajectory of this compound has been primarily focused on its utility as a building block in organic synthesis. smolecule.com Its potential applications are being explored in various fields, including medicinal chemistry and materials science. smolecule.com In medicinal chemistry, it is investigated for its potential role in the design of novel therapeutic agents, with some studies suggesting potential antimicrobial and anticancer properties. smolecule.com In the materials industry, its reactive functional groups make it a candidate for the production of dyes and pigments. smolecule.com The compound's importance lies in its ability to serve as a scaffold for creating diverse molecular architectures with potential biological or material applications.
Scope and Objectives of the Comprehensive Academic Review
This academic review aims to provide a comprehensive overview of the chemical compound this compound. The primary objective is to consolidate and present the current state of knowledge regarding its chemical properties, synthesis, and applications in academic research. This review will strictly focus on the scientific and technical aspects of the compound, adhering to the specified outline. The content will be based on a thorough analysis of existing academic literature, presenting detailed research findings and relevant data.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C9H10N2 |
| Molecular Weight | 146.19 g/mol |
| CAS Number | 28694-90-8 |
| Melting Point | 55-57°C |
| Boiling Point | 306.1°C at 760 mmHg |
| Density | 1.081 g/cm³ |
| Flash Point | 138.9°C |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
The data in this table is compiled from various chemical databases and may have slight variations depending on the source. lookchem.com
Properties
IUPAC Name |
2-(4-aminophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSVLKAIDMAXLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951351 | |
| Record name | 2-(4-Aminophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28694-90-8 | |
| Record name | 4-Amino-α-methylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28694-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Aminophenyl)propiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028694908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Aminophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-aminophenyl)propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Ii. Synthetic Methodologies for 2 4 Aminophenyl Propanenitrile
Established Synthetic Routes and Reaction Mechanisms
Established synthetic routes for 2-(4-aminophenyl)propanenitrile are predominantly centered on two main strategies: the reduction of a nitro group to an amine and the alkylation of a substituted acetonitrile. These methods are well-documented in chemical literature and provide reliable pathways to the target compound.
A common and effective approach for the synthesis of this compound involves the reduction of its nitro-substituted precursor, 2-(4-nitrophenyl)propanenitrile. This transformation of the nitro group (-NO₂) to an amino group (-NH₂) is a fundamental reaction in organic synthesis and can be accomplished using various reducing agents and conditions.
Catalytic hydrogenation is a widely employed and often preferred method for the reduction of nitroarenes due to its clean reaction profile and high yields. commonorganicchemistry.com This technique involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium, particularly when supported on carbon (Pd/C), is a highly effective catalyst for this transformation. commonorganicchemistry.comrsc.org
The reaction is typically carried out under mild conditions, such as temperatures of 25-30°C and hydrogen pressures of 1-2 atmospheres, to ensure high yields and purity of the resulting amine. smolecule.com The general mechanism of catalytic hydrogenation of a nitro group involves the adsorption of both the nitro compound and molecular hydrogen onto the surface of the palladium catalyst. stackexchange.com The H-H bond of the hydrogen molecule is cleaved, and the hydrogen atoms are then transferred to the nitro group in a stepwise manner, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine. stackexchange.com For industrial-scale production, continuous flow reactors are often utilized for hydrogenation processes to improve efficiency and product quality. smolecule.com
Table 1: Overview of Palladium-Mediated Catalytic Hydrogenation
| Parameter | Description |
| Precursor | 2-(4-nitrophenyl)propanenitrile |
| Reagents | Hydrogen gas (H₂) |
| Catalyst | Palladium on carbon (Pd/C) |
| Typical Conditions | 25-30°C, 1-2 atm H₂ pressure |
| Intermediates | Nitroso and hydroxylamine species |
| Advantages | High yields, clean reaction, mild conditions |
Metal-mediated reductions offer a classical and often cost-effective alternative to catalytic hydrogenation for the conversion of nitroarenes to anilines. Common metals used for this purpose include iron, tin, and zinc in the presence of an acid. commonorganicchemistry.com
Iron Powder: The reduction of nitroarenes using iron powder in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid, is a well-established method. google.comscispace.comcommonorganicchemistry.com This process involves the oxidation of iron to ferrous ions while the nitro group is reduced. The reaction is typically carried out at reflux temperatures. google.com One of the advantages of using iron is its ability to selectively reduce nitro groups in the presence of other reducible functional groups. scispace.com
Tin Chloride: Stannous chloride (tin(II) chloride, SnCl₂) is another effective reagent for the reduction of aromatic nitro compounds. commonorganicchemistry.comacsgcipr.orgresearchgate.net The mechanism involves the transfer of electrons from the Sn(II) salt to the nitro group, with the tin being oxidized to Sn(IV). acsgcipr.org This method is known for its mildness and can be used for substrates with other sensitive functional groups. commonorganicchemistry.com The reaction proceeds through the addition of hydrogen atoms in a stepwise manner, first forming a nitroso group, then a hydroxylamine group, and finally the amine group. sarthaks.com
Table 2: Comparison of Metal-Mediated Reduction Techniques
| Reducing Agent | Acidic Medium | Key Features |
| Iron (Fe) Powder | Hydrochloric acid (HCl) or Acetic acid (AcOH) | Cost-effective, selective for nitro groups, often requires elevated temperatures. google.comscispace.comcommonorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | Hydrochloric acid (HCl) | Mild reaction conditions, good for substrates with other reducible groups, historically used to avoid issues with catalytic hydrogenation. commonorganicchemistry.comacsgcipr.org |
An alternative synthetic strategy involves building the desired propanenitrile side chain onto a pre-existing aminophenyl ring. This can be achieved through the alkylation of a suitable acetonitrile derivative.
A key starting material for this approach is 4-aminophenylacetonitrile (also known as p-amino benzyl cyanide). innospk.comprepchem.comchemsynthesis.com This compound possesses an active methylene group adjacent to the nitrile, which can be deprotonated by a base to form a carbanion. This carbanion can then react with an alkylating agent, such as a methyl halide, to introduce the additional carbon atom required to form the propanenitrile structure. The amino group in 4-aminophenylacetonitrile makes it a versatile building block for various chemical syntheses. innospk.comgoogle.com
Reductive Strategies from Nitro-Substituted Precursors
Exploration of Alternative Synthetic Pathways and Analogous Reactions
While the aforementioned routes are well-established, the exploration of alternative and analogous reactions is crucial for the development of novel synthetic methods and the creation of structurally related compounds.
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of an active methylene compound with a carbonyl compound, typically an aldehyde or a ketone, in the presence of a basic catalyst. wikipedia.org This reaction is followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org
While not a direct synthesis of this compound, the Knoevenagel condensation and its modifications, such as the Doebner modification, are highly relevant for the synthesis of structural analogs. wikipedia.orgorganic-chemistry.orgfhsu.edu For instance, a substituted benzaldehyde could react with an active methylene compound like malonic acid or cyanoacetic acid. The Doebner modification specifically utilizes pyridine as a solvent and often involves a carboxylic acid as one of the activating groups on the methylene component, leading to a subsequent decarboxylation. organic-chemistry.org By choosing appropriate starting materials, this reaction can be adapted to synthesize a variety of substituted α,β-unsaturated nitriles and carboxylic acids, which are valuable precursors for further chemical transformations. tandfonline.com
Reductive Amination Strategies for Related Compounds
Reductive amination is a cornerstone of amine synthesis, involving the conversion of a carbonyl group to an amine via an intermediate imine. While direct synthesis of this compound via this method is not extensively detailed, the principles can be applied to related precursors. This process typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. researchgate.net The choice of reducing agent is critical and is often dictated by the substrate's reactivity and functional group tolerance. masterorganicchemistry.com
Common strategies applicable to the synthesis of aromatic amines and related compounds include:
Catalytic Hydrogenation: This method employs hydrogen gas and a metal catalyst, such as Raney nickel, palladium, or platinum dioxide, to reduce the intermediate imine. wikipedia.org It is a highly effective and often economically viable route for large-scale production. wikipedia.org However, catalyst selection is crucial to prevent side reactions, such as the formation of secondary and tertiary amines. wikipedia.org
Borohydride Reagents: Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) are widely used reducing agents. masterorganicchemistry.comcommonorganicchemistry.com
Sodium Borohydride (NaBH₄): A versatile reagent, it is typically added after the imine has formed to avoid reduction of the initial carbonyl compound. commonorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN): This reagent is less reactive than NaBH₄ and can selectively reduce imines in the presence of ketones or aldehydes, often under mildly acidic conditions (pH ~7). researchgate.netharvard.edu Its use, however, raises concerns due to the toxicity of cyanide byproducts. harvard.edu
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is effective for a wide range of substrates, including aromatic ketones and primary and secondary amines. harvard.edu It is sensitive to water and generally used in non-protic solvents. commonorganicchemistry.com
The synthesis of α-aminonitriles can also be achieved using non-toxic cyanide sources, such as hexacyanoferrate or α-amino acids, which offers a safer alternative to traditional cyanation reactions. rsc.org
Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Catalytic Hydrogenation (H₂/Catalyst) | Hydrogen pressure (50-2000 psig), elevated temperature (100-180°C) google.com | Economical for large scale, high efficiency wikipedia.org | Requires specialized high-pressure equipment, potential for over-alkylation wikipedia.org |
| Sodium Borohydride (NaBH₄) | Alcoholic solvents (MeOH, EtOH), added after imine formation commonorganicchemistry.com | Readily available, strong reducing agent | Can reduce the starting carbonyl compound if not controlled commonorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH solvent, pH ~7 researchgate.net | Selectively reduces imines over carbonyls masterorganicchemistry.com | Highly toxic, generates cyanide waste harvard.edu |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aprotic solvents (DCE, THF) commonorganicchemistry.com | Mild, non-toxic, high functional group tolerance harvard.edu | Water-sensitive commonorganicchemistry.com |
Considerations for Scalable Synthesis and Industrial Production Processes
Transitioning a synthetic route from the laboratory to an industrial scale introduces a host of practical and economic considerations. For a compound like this compound, which serves as an intermediate in pharmaceuticals and fine chemicals, ensuring a robust, safe, and cost-effective manufacturing process is paramount. innospk.com
Key factors for scalable synthesis include:
Raw Material Sourcing and Cost: The availability and cost of starting materials, such as precursors like p-nitrophenylacetonitrile, are primary economic drivers. innospk.com
Reaction Conditions: Industrial processes favor conditions that are energy-efficient and safe. This often means operating at the lowest possible temperature and pressure to achieve a reasonable reaction rate and yield. google.com For catalytic hydrogenations, managing hydrogen pressure (typically 400 to 600 psig) and temperature (140 to 160°C) is critical for both safety and efficiency. google.com
Process Safety: The handling of hazardous materials, such as toxic reagents (e.g., cyanide sources) or flammable gases (e.g., hydrogen), requires stringent safety protocols and specialized equipment to minimize risk. nih.gov
Product Isolation and Purification: The final product must meet high purity standards (e.g., ≥ 99.0%). innospk.com The chosen method for isolation and purification (e.g., filtration, crystallization, chromatography) must be efficient and scalable to handle large volumes.
Waste Management: Industrial chemical synthesis generates waste streams that must be managed responsibly. Green chemistry principles encourage the use of processes that minimize waste and use less hazardous substances. mdpi.com
Key Considerations for Industrial Production
| Factor | Industrial Process Considerations |
|---|---|
| Cost-Effectiveness | Minimize cost of raw materials, energy consumption, and waste disposal. |
| Safety | Control of exothermic reactions, safe handling of hazardous reagents (e.g., H₂, cyanide), and management of high-pressure systems. google.comnih.gov |
| Scalability | Ensuring consistent yield and purity when moving from lab to plant scale; heat transfer management. |
| Efficiency | Optimizing reaction time, catalyst loading, and throughput to maximize output. google.com |
| Sustainability | Minimizing environmental impact through waste reduction, solvent recycling, and use of greener reagents. mdpi.commdpi.com |
| Regulatory Compliance | Adherence to environmental, health, and safety regulations for chemical manufacturing. |
Advancements and Challenges in Synthetic Efficiency, Yield Optimization, and Environmental Sustainability
The field of chemical synthesis is continually driven by the need for more efficient, cost-effective, and environmentally benign processes. This is particularly true for the production of nitriles and their derivatives, where traditional methods often involve harsh conditions or toxic reagents. nih.gov
Advancements:
Green Chemistry and Biocatalysis: A significant advancement is the move towards "green" synthetic methods. The hydration of nitriles to amides, for instance, is an environmentally friendly, 100% atom-economic method. researchgate.net The development of heterogeneous catalysts, such as nanorod manganese oxide or palladium/iron oxide nanocomposites, allows these reactions to proceed in water, avoiding the use of strong acids or bases and organic solvents. researchgate.net
Enzymatic Synthesis: Biocatalysis represents a promising frontier for sustainable nitrile synthesis. mdpi.com Enzymes like aldoxime dehydratases can catalyze the cyanide-free synthesis of nitriles from readily available aldoximes under mild, aqueous conditions. nih.govmdpi.com This approach avoids the use of highly toxic hydrogen cyanide and the energy-intensive conditions required for methods like fatty amide dehydration. nih.gov These biocatalytic processes have shown potential for scalability, with high substrate loadings and productivities. mdpi.com
Challenges:
Use of Toxic Reagents: A primary challenge in traditional nitrile synthesis is the reliance on highly toxic cyanide sources, such as hydrogen cyanide. nih.gov Developing safe, cyanide-free alternatives that are also cost-effective for industrial-scale production remains an active area of research. rsc.orgaiche.org
Yield and Selectivity: Optimizing reaction conditions to maximize the yield of the desired product while minimizing the formation of impurities (such as secondary or tertiary amines in reductive amination) is a constant challenge. wikipedia.org For instance, in the reduction of aromatic nitriles, electron-donating or -withdrawing groups on the aromatic ring can significantly affect reaction rates and yields, requiring tailored conditions. nih.gov
Environmental Impact: The use of volatile organic solvents (VOCs) and the generation of hazardous waste are significant environmental concerns. mdpi.com While greener alternatives are being developed, their widespread adoption in industrial processes depends on demonstrating their economic viability and scalability. mdpi.com
Comparison of Synthetic Approaches
| Approach | Description | Advantages | Challenges |
|---|---|---|---|
| Traditional Chemical Synthesis | Often involves reagents like hydrogen cyanide, strong acids/bases, and high temperatures. nih.gov | Well-established and understood methodologies. | Use of toxic reagents, harsh conditions, significant waste generation, potential for low selectivity. nih.gov |
| Green Catalysis | Utilizes heterogeneous catalysts in environmentally benign solvents like water. researchgate.net | Reduced environmental impact, easier catalyst separation and recycling, milder reaction conditions. mdpi.comresearchgate.net | Catalyst deactivation, cost and availability of advanced catalysts. |
| Biocatalysis (Enzymatic) | Employs enzymes (e.g., aldoxime dehydratases) to catalyze reactions. mdpi.com | Cyanide-free, mild aqueous conditions, high selectivity, biodegradable catalysts. nih.govmdpi.com | Enzyme stability, substrate scope limitations, scaling up bioprocesses can be complex. mdpi.com |
Iii. Chemical Reactivity and Transformations of 2 4 Aminophenyl Propanenitrile
Reactivity Profiles of the Primary Amino Functional Group
The primary amino group attached to the benzene ring significantly influences the molecule's reactivity. As a potent activating group, it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. The lone pair of electrons on the nitrogen atom also allows it to act as a nucleophile.
The primary amino group of 2-(4-Aminophenyl)propanenitrile is susceptible to oxidation, a common reaction for aromatic amines. Controlled oxidation can yield corresponding nitroso and nitro derivatives. The specific product obtained often depends on the choice of oxidizing agent and the reaction conditions.
Strong oxidizing agents can convert the amino group into a nitro group (-NO₂). For instance, oxidation of primary aromatic amines can be achieved using reagents like peracetic acid. nih.gov Weaker or more controlled oxidation can lead to the formation of the corresponding nitroso (-N=O) compound. nih.gov The redox properties of C-nitroso compounds are significant, as they can be further oxidized to nitro compounds or reduced to various other nitrogen-containing functional groups. researchgate.net
It is important to note that the high reactivity of nitroso compounds can pose synthetic challenges, as they may react with starting materials or isomerize, particularly if there are alpha-hydrogens available. nih.gov
Table 1: Oxidizing Agents for Transformation of Primary Amino Group
| Oxidizing Agent | Expected Product | General Reaction Conditions |
|---|---|---|
| Caro's Acid (H₂SO₅) | Nitroso Derivative | Controlled temperature |
| Peracetic Acid (CH₃CO₃H) | Nitroso or Nitro Derivative | Dependent on concentration and temperature |
| Hydrogen Peroxide (H₂O₂) with Trifluoroacetic Anhydride | Nitroso Derivative | Methylene chloride solvent |
| Potassium Permanganate (KMnO₄) | Nitro Derivative (often with side reactions/decomposition) | Strongly oxidizing, may lead to ring cleavage |
The amino group is a strong activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. youtube.com This is due to the resonance donation of the nitrogen's lone pair of electrons into the benzene ring, which stabilizes the cationic intermediate (the arenium ion) formed during the reaction. mnstate.eduyoutube.com Consequently, electrophiles will preferentially add to the positions ortho to the amino group (positions 3 and 5). The para position is blocked by the propanenitrile substituent.
Halogenation: Reaction with halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) is expected to result in di-substitution at the positions ortho to the amino group. masterorganicchemistry.com Due to the high activation by the amino group, these reactions can often proceed rapidly and may not even require a catalyst.
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce sulfonic acid (-SO₃H) groups at the ortho positions.
Direct nitration of aromatic amines with a mixture of nitric and sulfuric acid can be problematic, as the strongly acidic medium can protonate the amino group, converting it into a deactivating, meta-directing ammonium group (-NH₃⁺). Furthermore, the strong oxidizing nature of nitric acid can lead to unwanted side products and degradation of the aromatic ring. youtube.com
Table 2: Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Major Product(s) |
|---|---|---|
| Bromination | Br₂ / Acetic Acid | 2-(4-Amino-3,5-dibromophenyl)propanenitrile |
| Chlorination | Cl₂ / Lewis Acid (e.g., AlCl₃) | 2-(4-Amino-3,5-dichlorophenyl)propanenitrile |
| Sulfonation | Fuming H₂SO₄ | 4-Amino-3-cyanopropyl-2,6-disulfonic acid benzene |
The primary amino group in this compound is nucleophilic and can react with a variety of electrophiles to form a wide range of derivatives. These reactions typically involve the attack of the nitrogen's lone pair on an electron-deficient center. nih.govlibretexts.orglibretexts.org
Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine) yields N-acyl derivatives (amides). This is a common strategy to protect the amino group or modify the compound's properties.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) produces sulfonamides.
Alkylation: The amino group can be alkylated by reacting with alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of mono-, di-alkylated, and even quaternary ammonium salt products.
These nucleophilic substitution reactions are fundamental in synthetic organic chemistry for building more complex molecules from the this compound scaffold. chemguide.co.uk
Table 3: Derivative Formation via Nucleophilic Substitution
| Electrophile | Reagent Class | Resulting Derivative |
|---|---|---|
| Acetyl Chloride (CH₃COCl) | Acyl Halide | N-(4-(1-cyanoethyl)phenyl)acetamide |
| p-Toluenesulfonyl chloride | Sulfonyl Halide | N-(4-(1-cyanoethyl)phenyl)-4-methylbenzenesulfonamide |
| Methyl Iodide (CH₃I) | Alkyl Halide | N-methyl and N,N-dimethyl derivatives |
Reactivity Profiles of the Nitrile Functional Group
The nitrile group (-C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. openstax.org This allows it to react with a variety of nucleophiles.
The nitrile group can be readily reduced to a primary amine (-CH₂NH₂). This transformation is a valuable synthetic tool as it extends the carbon chain and introduces a new amino group. chemguide.co.uklibretexts.org
Common methods for nitrile reduction include:
Catalytic Hydrogenation: This is often the most economical method and involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. wikipedia.org Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂). wikipedia.orgdundee.ac.uk
Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. openstax.orgchemguide.co.ukchemistrysteps.com The reaction typically proceeds by nucleophilic attack of a hydride ion on the electrophilic nitrile carbon, followed by further reduction and then acidic or aqueous workup. libretexts.org Other borohydride-based reagents, sometimes in combination with catalysts like Raney nickel or cobalt chloride, can also be employed under milder conditions. dundee.ac.ukgoogle.com
The product of this reduction would be 2-(4-aminophenyl)propan-1-amine.
Table 4: Common Methods for Nitrile Reduction
| Reducing Agent/Method | Typical Conditions | Key Characteristics |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether solvent, followed by aqueous workup | Highly effective, strong reducing agent. openstax.orgchemguide.co.uk |
| Catalytic Hydrogenation (H₂/Catalyst) | High pressure H₂, metal catalyst (Raney Ni, Pd/C, PtO₂) | Economical for large scale, can sometimes lead to secondary amine byproducts. wikipedia.org |
| Sodium Borohydride (NaBH₄) with Catalyst | CoCl₂ or NiCl₂ catalyst, alcoholic solvent | Milder than LiAlH₄, offers good selectivity. dundee.ac.uk |
| Diisopropylaminoborane | Catalytic amount of LiBH₄ | Reduces a variety of nitriles in excellent yields. nih.gov |
The nitrile group is a valuable synthon for the construction of nitrogen-containing heterocyclic rings, which are prevalent in medicinal chemistry and materials science. mdpi.com The reactivity of the nitrile group can be harnessed in intramolecular or intermolecular cyclization reactions.
For example, in a related compound, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile, an intramolecular cyclization occurs where the aniline moiety acts as a nucleophile, leading to the formation of an indolinone derivative. nih.govresearchgate.net This highlights the potential for the amino group of this compound to participate in intramolecular reactions with the nitrile group or a derivative thereof under specific conditions to form fused heterocyclic systems.
Furthermore, nitriles can participate in cycloaddition reactions with 1,3-dipoles to form five-membered heterocycles. mdpi.com The electrophilic carbon of the nitrile can also be attacked by other internal or external nucleophiles to initiate cyclization cascades, leading to a diverse array of heterocyclic structures.
Table 5: Potential Heterocyclic Systems from Nitrile Cyclization
| Reaction Type | Potential Reactant/Condition | Resulting Heterocyclic Core |
|---|---|---|
| Intramolecular Cyclization | Activation of the nitrile group, basic or acidic conditions | Fused bicyclic systems (e.g., dihydroquinolines) |
| [3+2] Cycloaddition | 1,3-dipoles (e.g., azides, nitrile oxides) | Five-membered rings (e.g., tetrazoles, oxadiazoles) |
| Condensation Reactions | With bifunctional reagents (e.g., hydrazines, hydroxylamine) | Pyridazines, pyrimidines, etc. |
Bifunctional Reactivity and Intermolecular Interactions in Organic Transformations
The presence of both an amino and a nitrile group on the same molecule imparts bifunctional reactivity to this compound. This dual functionality allows it to participate in a variety of chemical transformations where both groups play a role, either sequentially or in a concerted manner. α-Aminonitriles, in general, are recognized for this valuable dual reactivity. semanticscholar.orgrsc.orgrsc.org
One of the key aspects of the bifunctional nature of α-aminonitriles is their ability to act as "masked" iminium ions. rsc.org Under certain conditions, the loss of the cyanide ion can generate a reactive iminium ion intermediate, which can then undergo further reactions. The amino group plays a crucial role in the formation and stabilization of this intermediate. This reactivity is particularly useful in the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov
Furthermore, the α-carbon of the nitrile group can be deprotonated to form a carbanion, which can then act as a nucleophile. This transformation, known as an Umpolung (reversal of polarity), allows the α-aminonitrile to function as an acyl anion equivalent. rsc.org The amino group can influence the stereochemical outcome of these reactions, particularly when a chiral amine is used.
Intermolecular interactions, primarily hydrogen bonding, also play a significant role in the reactivity and solid-state structure of aminonitriles. The amino group can act as a hydrogen bond donor, while the nitrile nitrogen can act as a hydrogen bond acceptor. In the crystal structure of a closely related compound, 2-(4-aminophenyl)-3-[3,4-bis(pyridin-2-ylmethoxy)phenyl]acrylonitrile, N—H⋯N hydrogen bonds are observed, connecting the molecules into zigzag chains. researchgate.net Similarly, studies on other aminonitriles have shown the presence of both intermolecular and intramolecular hydrogen bonds, which can influence their conformation and reactivity. mdpi.comnih.govnih.govfu-berlin.de For instance, the crystal structure of 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile is stabilized by N–H⋅⋅⋅O hydrogen bonds. researchgate.net These non-covalent interactions can pre-organize reactants in a transition state, potentially influencing the stereoselectivity of a reaction.
The bifunctional nature of aminonitriles makes them valuable building blocks in organic synthesis, capable of forming a wide array of structures. enamine.net
Stereochemical Aspects of Reactions Involving the Chiral Center
The presence of a chiral center at the carbon atom bearing the amino and nitrile groups introduces the element of stereochemistry to the reactions of this compound. The spatial arrangement of these groups can significantly influence the outcome of chemical transformations, leading to the formation of specific stereoisomers.
The asymmetric synthesis of α-aminonitriles has been a subject of extensive research, as they are precursors to enantiomerically pure α-amino acids and other chiral molecules. semanticscholar.orgrsc.org The Strecker reaction, a classic method for synthesizing α-aminonitriles, can be rendered asymmetric by using chiral auxiliaries or chiral catalysts. semanticscholar.org These chiral entities create a diastereomeric transition state, favoring the formation of one enantiomer over the other.
When this compound itself is used as a reactant, its existing chiral center can direct the stereochemical course of subsequent reactions. This phenomenon is known as substrate-controlled stereoselectivity. For a reaction to be stereospecific, the stereochemistry of the starting material must directly determine the stereochemistry of the product. masterorganicchemistry.compharmaguideline.comorganicchemistrytutor.com In contrast, a stereoselective reaction is one where one stereoisomer is formed preferentially over another, regardless of the starting material's stereochemistry. wikipedia.orgslideshare.net
For instance, if a new stereocenter is created in a molecule that already contains a chiral center, the formation of diastereomers is possible. The existing chiral center in this compound can influence the approach of a reagent, leading to the preferential formation of one diastereomer. The degree of this diastereoselectivity depends on the nature of the reaction, the reagents used, and the reaction conditions.
The field of asymmetric synthesis offers various strategies to control the stereochemical outcome of reactions. These include the use of:
Chiral auxiliaries: A chiral group is temporarily attached to the substrate, directs the stereoselective transformation, and is then removed.
Chiral catalysts: A small amount of a chiral catalyst is used to generate a chiral environment for the reaction, leading to the formation of an enantiomerically enriched product.
Chiral reagents: A stoichiometric amount of a chiral reagent is used to effect the desired stereochemical transformation.
Iv. Advanced Spectroscopic and Structural Elucidation of 2 4 Aminophenyl Propanenitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of 2-(4-aminophenyl)propanenitrile provides distinct signals corresponding to each type of proton in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, the aromatic protons appear as two distinct doublets. The protons ortho to the amino group (–NH₂) are observed at approximately δ 7.21 (d, J = 8.4 Hz, 2H), while the protons meta to the amino group appear upfield at around δ 6.65 (d, J = 8.4 Hz, 2H). The methine proton (CH) of the propanenitrile group is characterized by a quartet at δ 3.82 (q, J = 7.0 Hz, 1H), and the methyl protons (CH₃) present as a doublet at δ 1.63 (d, J = 7.0 Hz, 3H). The protons of the amino group (–NH₂) often exhibit a broadened singlet, typically appearing around δ 4.1–4.3, due to proton exchange.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.21 | Doublet (d) | 8.4 | 2H | Ar–H ortho to –NH₂ |
| 6.65 | Doublet (d) | 8.4 | 2H | Ar–H meta to –NH₂ |
| 4.1–4.3 | Broad Singlet | - | 2H | –NH₂ |
| 3.82 | Quartet (q) | 7.0 | 1H | CH(CH₃)CN |
| 1.63 | Doublet (d) | 7.0 | 3H | CH₃ |
| Data recorded in CDCl₃ at 400 MHz. |
The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. For this compound in CDCl₃ at 100 MHz, the carbon attached to the amino group (C–NH₂) resonates at approximately δ 148.2. The nitrile carbon (C≡N) is found at δ 132.5. The aromatic carbons ortho and meta to the amino group appear at δ 128.9 and δ 115.7, respectively. The methine carbon (CH) and the methyl carbon (CH₃) of the propanenitrile side chain are observed at distinct upfield positions. The nitrile carbon typically appears around 120 ppm. youtube.com
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 148.2 | C–NH₂ |
| 132.5 | C–CN |
| 128.9 | Ar–C ortho |
| 115.7 | Ar–C meta |
| Data recorded in CDCl₃ at 100 MHz. |
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other. sdsu.edu For this compound, cross-peaks would be observed between the methine proton and the methyl protons of the propanenitrile group, confirming their adjacent relationship. It would also show correlations between the ortho and meta protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps the direct one-bond correlations between protons and the carbon atoms they are attached to. sdsu.eduyoutube.com An HSQC spectrum would show a correlation peak between the ¹H signal at δ 3.82 and the corresponding methine ¹³C signal, and between the ¹H signal at δ 1.63 and the methyl ¹³C signal. Similarly, the aromatic proton signals at δ 7.21 and δ 6.65 would correlate with their respective attached aromatic carbon signals. This technique is invaluable for unambiguous assignment of both proton and carbon spectra. youtube.com
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the exact mass is 146.084398327 g/mol . lookchem.com The mass spectrum provides the molecular ion peak (M⁺), which confirms the molecular weight. Analysis of the fragmentation pattern gives further structural information. Common fragmentation pathways can include the loss of the nitrile group or cleavage of the propanenitrile side chain, providing evidence for the different structural components of the molecule.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound exhibits characteristic absorption bands. The N-H stretching vibrations of the primary aromatic amine appear as two distinct bands, typically in the range of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretches. spectroscopyonline.com The C≡N stretching vibration of the nitrile group gives rise to a sharp, intense absorption band around 2200-2250 cm⁻¹. spectroscopyonline.com The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. Bending vibrations for the aromatic ring and the alkyl chain are also present in the fingerprint region of the spectrum.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3436 | Asymmetric N-H Stretch | Primary Aromatic Amine |
| 3358 | Symmetric N-H Stretch | Primary Aromatic Amine |
| ~2240 | C≡N Stretch | Nitrile |
| >3000 | C-H Stretch | Aromatic |
| <3000 | C-H Stretch | Aliphatic |
| Data is representative and based on typical values for the respective functional groups. spectroscopyonline.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π→π* and n→π* transitions. The phenyl ring and the nitrile group are the primary chromophores. The presence of the amino group, an auxochrome, on the phenyl ring influences the position and intensity of the absorption maxima. Aromatic compounds typically show strong absorptions due to π→π* transitions. masterorganicchemistry.com The spectrum of a related compound, 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile, shows a long-wavelength absorption band in the range of 340-400 nm, which is indicative of an extended conjugated system. researchgate.net Similar transitions would be expected for this compound, though potentially at slightly different wavelengths due to the specific substitution pattern.
X-ray Diffraction Studies for Single-Crystal Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique would provide unequivocal information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound.
Detailed Research Findings:
A search of publicly accessible crystallographic databases did not yield a specific single-crystal structure for this compound. However, analysis of closely related structures, such as 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile, reveals the types of insights that could be obtained. researchgate.net For instance, in a related compound, the dihedral angle between the phenyl rings and the stabilization of the crystal structure through hydrogen bonds were determined. researchgate.net For this compound, XRD would precisely measure the torsion angle between the phenyl ring and the propanenitrile substituent, revealing the molecule's preferred conformation in the solid state. It would also identify and quantify intermolecular hydrogen bonds involving the primary amine group (-NH₂) and the nitrile group (-C≡N), which are crucial in defining the crystal packing and influencing the material's physical properties.
Hypothetical Crystallographic Data Table for this compound:
The following table is a hypothetical representation of the data that would be obtained from a single-crystal XRD experiment. The values are illustrative and not based on experimental results.
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₀N₂ |
| Formula Weight | 146.19 g/mol |
| Crystal System | Monoclinic (Hypothetical) |
| Space Group | P2₁/c (Hypothetical) |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | 90 |
| β (°) | - |
| γ (°) | 90 |
| Volume (ų) | - |
| Z (molecules/unit cell) | - |
| Density (calculated) (g/cm³) | - |
Advanced Vibrational Spectroscopy (e.g., Raman, Surface-Enhanced Raman Scattering) for Molecular Fingerprinting
Vibrational spectroscopy, particularly Raman spectroscopy and its enhanced variant, Surface-Enhanced Raman Scattering (SERS), provides a detailed "fingerprint" of a molecule's vibrational modes. These techniques are invaluable for structural confirmation and for studying molecular interactions.
Detailed Research Findings:
Specific Raman or SERS spectra for this compound are not prominently featured in the reviewed literature. However, the principles of these techniques and studies on analogous compounds allow for a prediction of the key spectral features. Raman spectroscopy would reveal characteristic vibrational modes for the phenyl ring, the nitrile group, and the amine group. For instance, the C≡N stretch is expected to appear as a sharp, intense band in the 2200-2260 cm⁻¹ region. The aromatic C-C stretching vibrations would be observed in the 1400-1600 cm⁻¹ range, and the C-N stretching of the amino group would also have a characteristic frequency.
SERS, which involves adsorbing the analyte onto a nanostructured metal surface (typically silver or gold), can enhance the Raman signal by several orders of magnitude. This enhancement is particularly useful for detecting trace amounts of the compound and for probing the orientation of the molecule on the metal surface. For this compound, the amino and nitrile groups could both interact with the SERS substrate, leading to selective enhancement of specific vibrational modes depending on the molecule's orientation and the nature of the interaction. Studies on similar molecules, like 4-aminobenzenethiol, have shown that the SERS spectrum can be highly sensitive to the chemical environment and surface potential. bldpharm.com
Hypothetical Raman and SERS Data Table for this compound:
This table presents hypothetical, yet characteristic, vibrational frequencies that would be expected for this compound in a Raman and SERS experiment.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected SERS Shift (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C≡N) | ~2240 | ~2235 (potentially shifted due to surface interaction) | Nitrile stretch |
| ν(C-C) aromatic | ~1610, ~1520 | ~1605, ~1515 (enhanced intensity) | Aromatic ring stretching |
| δ(N-H) | ~1620 | ~1615 (potentially broadened) | Amino scissoring |
| ν(C-N) | ~1280 | ~1275 (enhanced intensity) | Amino C-N stretch |
| Ring breathing | ~1000 | ~998 (strongly enhanced) | Symmetric aromatic ring vibration |
V. Computational Chemistry and Theoretical Investigations of 2 4 Aminophenyl Propanenitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov DFT calculations have been instrumental in characterizing the structure, reactivity, and various molecular properties of a wide range of organic compounds. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO Energies and Distribution)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity. nih.gov
For 2-(4-Aminophenyl)propanenitrile, the HOMO is expected to be localized primarily on the electron-rich aminophenyl group, specifically the nitrogen atom of the amino group and the aromatic ring. This is due to the electron-donating nature of the amino group. The LUMO, conversely, is likely to be distributed over the propanenitrile portion of the molecule, particularly the cyano group, which is electron-withdrawing.
The HOMO-LUMO energy gap provides insight into the molecule's chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Theoretical calculations are necessary to determine the precise energies and spatial distributions of these orbitals. researchgate.netresearchgate.net
Below is a hypothetical data table illustrating the kind of information that would be obtained from a DFT calculation on this compound.
| Parameter | Energy (eV) | Description |
| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.9 | Energy of the Lowest Unoccupied Molecular Orbital |
| ΔE (HOMO-LUMO Gap) | 4.9 | Indicates molecular stability and reactivity |
Note: These are example values and would need to be calculated using specific DFT methods and basis sets.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green and yellow represent intermediate potentials. researchgate.net
For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the cyano group and the amino group, making these sites susceptible to electrophilic attack. The aromatic ring would also exhibit negative potential. Conversely, the hydrogen atoms of the amino group and the aliphatic protons would show positive potential (blue), indicating them as potential sites for nucleophilic interaction. numberanalytics.comchemrxiv.org
Fukui Function Analysis for Nucleophilic and Electrophilic Sites
Fukui function analysis is a more quantitative method within DFT for identifying the most reactive sites in a molecule. It describes the change in electron density at a particular point in the molecule when an electron is added or removed.
f+(r) : Indicates the propensity of a site to undergo a nucleophilic attack (accepting an electron). A higher value suggests a more favorable site for nucleophilic attack.
f-(r) : Indicates the propensity of a site to undergo an electrophilic attack (donating an electron). A higher value suggests a more favorable site for electrophilic attack.
f0(r) : Indicates the propensity for a radical attack.
For this compound, Fukui analysis would likely confirm the qualitative predictions from MEP mapping. The nitrogen atom of the cyano group and specific carbons in the aromatic ring would be expected to have high f+(r) values, identifying them as primary electrophilic sites. The nitrogen atom of the amino group and other positions on the aromatic ring would likely have high f-(r) values, marking them as key nucleophilic sites.
Implicit and Explicit Solvent Effects Modeling (e.g., Polarizable Continuum Model, PCM)
Chemical reactions are often carried out in a solvent, which can significantly influence molecular properties and reactivity. Computational models can account for these solvent effects. numberanalytics.com
Implicit Solvent Models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. numberanalytics.comyoutube.com This approach is computationally efficient and can accurately model the bulk electrostatic effects of the solvent. q-chem.comnih.gov
Explicit Solvent Models involve including individual solvent molecules in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.
For this compound, using a model like PCM would be crucial for accurately predicting its properties in different solvents. numberanalytics.com The choice of solvent can alter the HOMO-LUMO gap, the charge distribution, and consequently, the reactivity of the molecule. ajchem-a.com
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility, dynamic behavior, and interactions of a molecule over time.
For this compound, MD simulations could be used to:
Explore the different possible conformations of the molecule by analyzing the rotation around the single bonds.
Understand the flexibility of the propanenitrile side chain relative to the phenyl ring.
Investigate how the molecule interacts with solvent molecules or other molecules in its environment. nih.gov
The results of MD simulations can complement the static picture provided by DFT calculations, offering a more complete understanding of the molecule's behavior in a realistic environment.
Quantum Chemical Methods for Spectroscopic Data Prediction and Interpretation
Quantum chemical methods are essential for predicting and interpreting various types of spectroscopic data. osti.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. osti.gov This allows for the prediction of the λmax and an understanding of the electronic transitions involved.
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov This information is invaluable for assigning the peaks in experimental IR and Raman spectra to specific vibrational modes of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can be used to calculate the chemical shifts of different nuclei (e.g., 1H, 13C) in the molecule. These predicted chemical shifts can aid in the assignment of experimental NMR spectra.
By comparing the predicted spectra with experimental data, researchers can confirm the structure of this compound and gain a deeper understanding of its electronic and vibrational properties.
Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:
The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.
Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.
5.3.1. Theoretical Prediction of NMR Chemical Shifts and Coupling Constants nih.govresearchgate.netresearchgate.net 5.3.2. Simulation of Vibrational Spectra (IR, Raman) for Experimental Comparison researchgate.netresearchgate.net 5.3.3. Chiroptical Properties Calculations (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives scispace.com 5.4. Molecular Docking Studies for Ligand-Target Interactions researchgate.net 5.5. In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling for Drug-Likeness Assessment researchgate.net
Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).
Vii. Biological Activities and Medicinal Chemistry Research
Antimicrobial and Antibacterial Potentials of 2-(4-Aminophenyl)propanenitrile and its Derivatives
Derivatives of aminophenyl-containing structures have been the subject of extensive research to combat the growing threat of antimicrobial resistance. These investigations focus on synthesizing novel compounds with improved potency and safety profiles against multidrug-resistant bacteria. researchgate.net
The antimicrobial effects of these derivatives are attributed to several mechanisms of action that target critical cellular processes in microbes.
Inhibition of Essential Enzymes: A primary mechanism is the interference with essential bacterial enzymes. DNA gyrase, a type II topoisomerase crucial for DNA replication and recombination, has been identified as a promising target. nih.govresearchgate.net Molecular docking studies suggest that certain derivatives can bind strongly to DNA gyrase, corroborating their observed antibacterial activity. researchgate.net Other targeted enzymes include glucosamine-6-phosphate synthase, enoyl ACP reductase, and 3-ketoacyl ACP reductase. mdpi.com Some quinoline alkaloids, for instance, inhibit type II topoisomerase enzymes and act as respiratory inhibitors. mdpi.com
Disruption of Cell Membranes: Some derivatives, particularly those incorporating lipopeptide structures, can disrupt microbial cell membranes. nih.gov The hydrophobic components of these molecules, such as long aliphatic chains, are thought to facilitate insertion into the bacterial membrane, leading to damage and leakage of cellular contents. nih.govnih.gov
Inhibition of Protein Synthesis: Certain classes of antibiotics derived from related scaffolds function by inhibiting protein synthesis. They can bind to the 50S ribosomal subunit, interfering with the peptidyl transferase center and blocking the translation sequence. nih.govnih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for optimizing the antimicrobial potency of these compounds. These studies analyze how chemical structure modifications influence biological activity. researchgate.net
Key findings from SAR studies indicate that several structural features are critical for enhanced antimicrobial activity:
Lipophilicity: Moderate lipophilicity is often a positive predictor of antibacterial potency. researchgate.net Functional groups that increase the lipophilicity of a molecule can enhance its activity. researchgate.net
Substituent Effects: The presence of specific substituents on the aromatic rings can significantly improve antimicrobial effects. For example, para-electronegative substituents have been identified as key positive predictors. researchgate.net The presence of nitro (NO2) and methoxy (OCH3) groups at the para position of a phenyl group has been shown to significantly improve antimicrobial activity. researchgate.net
Side Chains: The nature of side chains is important for inhibitory potency. For instance, in a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, the 3-carbonitrile group and specific N-benzyl side chains were found to be crucial for activity against metallo-β-lactamases. nih.gov
Table 1: Key Structural Features Influencing Antimicrobial Activity
| Structural Feature | Influence on Activity | Example/Observation |
|---|---|---|
| Lipophilicity (cLogP) | Moderate levels enhance activity | QSAR models identified cLogP of 3–5 as optimal. researchgate.net |
| Para Substituents | Electronegative groups increase potency | NO2 and OCH3 groups at the para position improved activity. researchgate.net |
| Side Chains | Specific groups are crucial for target binding | N-benzoyl derivatives retained potent activity against metallo-β-lactamases. nih.gov |
| Polar Surface Area | High values can reduce potency | Identified as a negative predictor in a QSAR model. researchgate.net |
Anticancer and Antitumor Investigations of this compound Derivatives
Derivatives incorporating the aminophenyl moiety, such as 2-(4-aminophenyl)benzothiazole and various acrylonitrile structures, have demonstrated considerable anticancer activity against numerous human tumor cell lines. researchgate.netnih.govnih.gov These compounds serve as a pharmacophoric group for the synthesis of new agents targeting various cancer types. nih.gov
A key strategy in modern cancer therapy is the targeting of malfunctioning cellular signaling pathways that control cell proliferation and apoptosis. nih.gov Derivatives of aminophenyl-containing compounds have been shown to modulate several of these critical pathways.
EGFR and VEGFR-2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are prime therapeutic targets due to their roles in uncontrolled cell growth and angiogenesis. nih.govresearchgate.net Novel pyridine, pyrimidine, and quinoline-oxadiazole derivatives have been designed as dual inhibitors of EGFR and VEGFR-2 tyrosine kinases. nih.govrsc.org
PI3K/Akt/mTOR Pathway: This pathway is frequently overactive in cancer cells. Natural products and their synthetic analogs have been shown to inhibit PI3K/Akt activation, which can modulate downstream proteins and enhance apoptosis in cancer cells. nih.govnih.gov
The anticancer effects of these derivatives are mediated through interactions with specific molecular targets within cancer cells.
Tyrosine Kinases: As mentioned, EGFR and VEGFR-2 are key tyrosine kinase targets. rsc.orgnih.gov Compounds are designed to bind to the ATP-binding cleft of these kinases, inhibiting their activity and blocking downstream signaling. nih.gov
Tubulin Polymerization: Microtubules are essential components of the cytoskeleton and play a critical role in cell division, making them an excellent target for anticancer drugs. nih.gov Certain 2-phenylacrylonitrile derivatives have been found to inhibit tubulin polymerization by binding to the colchicine binding site, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govmdpi.com
Other Targets: Other molecular targets for related heterocyclic compounds include topoisomerases, heat shock protein 90 (Hsp90), and histone deacetylases (HDACs). nih.gov
Table 2: Molecular Targets of this compound Derivatives in Cancer
| Molecular Target | Mechanism of Action | Derivative Class |
|---|---|---|
| EGFR/VEGFR-2 | Inhibition of tyrosine kinase activity | Quinoline-oxadiazoles, Pyridines, Pyrimidines nih.govrsc.org |
| Tubulin | Inhibition of polymerization, cell cycle arrest | 2-Phenylacrylonitriles nih.gov |
| Topoisomerase | Inhibition of DNA replication | Quinoline derivatives nih.gov |
The structural versatility of the aminophenyl scaffold has facilitated the design and synthesis of a wide array of novel compounds with potential therapeutic applications. mdpi.com The development of hybrid molecules, which combine different pharmacophoric groups, is a common strategy to create agents with dual or enhanced activity. rsc.org
For example, twenty-five new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized using the 2-(4-aminophenyl)benzothiazole structure as a starting point and screened for antitumor activity. nih.gov Among them, compounds 10 (N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide) and 16 (N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide) showed considerable anticancer activity. researchgate.netnih.gov Similarly, novel cyanopyridone derivatives were synthesized and evaluated, with some compounds exhibiting potent antiproliferative activity against breast and liver cancer cell lines, acting as dual VEGFR-2/HER-2 inhibitors. nih.gov These efforts highlight the continuous search for more effective and selective anticancer drug candidates with minimal side effects. mdpi.com
General Biological Interaction Studies and Pharmacological Pathways
The this compound structure possesses functional groups that are known to be crucial for interactions with biological targets. The aminophenyl and propanenitrile moieties provide a foundation for designing molecules that can fit into and interact with the active sites of enzymes.
The functional groups within the this compound scaffold have the potential to form several types of non-covalent and covalent interactions with biological macromolecules like proteins. The nitrile group, with its linear geometry and electron-withdrawing properties, can play a significant role in binding. It can act as a hydrogen bond acceptor with amino acid residues such as serines, arginines, or with bridging water molecules within a protein's binding site. nih.govresearchgate.net Furthermore, the electrophilic carbon of the nitrile is susceptible to nucleophilic attack from residues like cysteine or serine, which can lead to the formation of a reversible or irreversible covalent bond, a strategy often employed in targeted covalent inhibitors. nih.gov
The primary aromatic amine of the aminophenyl group is a versatile interaction partner. It can act as a hydrogen bond donor and is a key site for synthetic modification to build larger molecules with improved affinity and selectivity.
Table 1: Potential Interactions of this compound Functional Groups with Biological Macromolecules
| Functional Group | Potential Interaction Type | Interacting Residues/Features | Significance in Binding |
|---|---|---|---|
| Nitrile (-C≡N) | Hydrogen Bonding | Backbone NHs, Arg, Lys, Ser, Thr, Tyr, Water | Acts as a hydrogen bond acceptor, mimicking carbonyls. nih.govresearchgate.net |
| Covalent Bonding | Cysteine, Serine | Forms stable adducts for potent, targeted inhibition. nih.gov | |
| Hydrophobic Interaction | Hydrophobic pockets | Linear shape allows fitting into narrow clefts. researchgate.net | |
| Aminophenyl | Hydrogen Bonding | Asp, Glu, Backbone Carbonyls | Amino group acts as a hydrogen bond donor. |
Influence on Signal Transduction Cascades and Gene Expression Modulation
Derivatives built upon the this compound scaffold have been specifically designed to target key enzymes in signal transduction pathways that are often dysregulated in diseases like cancer. A prominent example is the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is central to regulating cell proliferation, growth, and survival. nih.govcelcuity.com
A closely related compound, 2-(4-aminophenyl)-2-methylpropanenitrile, serves as a critical intermediate in the synthesis of dual PI3K/mTOR inhibitors, such as derivatives of NVP-BEZ235. atlantis-press.comresearchgate.net By inhibiting PI3K and mTOR, these compounds can block downstream signaling, preventing the phosphorylation of key proteins like Akt and the ribosomal protein S6 kinase (p70S6K). nih.gov This interruption of the signaling cascade ultimately leads to a decrease in the expression of genes involved in cell cycle progression and an increase in apoptosis, thereby controlling tumor growth. researchgate.net
Medicinal Chemistry Strategies Leveraging the this compound Scaffold
The this compound framework is a valuable starting point in medicinal chemistry for the development of targeted inhibitors. Its simple structure, combined with the reactive and interactive potential of its functional groups, makes it an ideal scaffold for elaboration into more complex and potent drug candidates.
In drug discovery, a "lead compound" is a molecule that shows promising biological activity and serves as the starting point for optimization. atlantis-press.com The this compound structure can be considered a molecular fragment or starting material that, when combined with other chemical moieties, leads to the identification of potent inhibitors.
For instance, in the development of PI3K/mTOR inhibitors, this scaffold is not the final drug but a key building block. researchgate.net The optimization process involves using the amino group as a synthetic handle to attach larger, more complex heterocyclic systems, such as quinoline rings. atlantis-press.com This strategy, known as scaffold hopping or fragment-based drug design, allows medicinal chemists to explore chemical space and systematically improve a compound's potency, selectivity, and pharmacokinetic properties. The synthesis of intermediates for NVP-BEZ235 derivatives exemplifies this strategy, where the aminophenylpropanenitrile core is elaborated to create a molecule that fits precisely into the ATP-binding pocket of the target kinases. atlantis-press.comresearchgate.net
Table 2: Conceptual Progression from Scaffold to Complex Inhibitor
| Stage | Compound Structure | Key Features | Role in Drug Discovery |
|---|---|---|---|
| Core Scaffold | This compound | Basic aminophenyl and nitrile groups. | Starting fragment providing key interaction points. |
| Intermediate | 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile | Addition of a quinoline ring system via the amino group. atlantis-press.com | Elaboration of the core scaffold to add necessary pharmacophoric elements for target binding. |
| Final Inhibitor (Example) | NVP-BEZ235 Derivative | Complex imidazoquinoline structure. frontiersin.org | Optimized molecule with high potency and selectivity for PI3K/mTOR. |
Functional Group Significance in Modulating Biological Activity and Selectivity
The specific functional groups of the this compound scaffold are instrumental in determining the biological activity and selectivity of the final drug molecule.
The Aminophenyl Group: The primary amine on the phenyl ring is fundamental for synthetic elaboration. It serves as the attachment point for larger heterocyclic systems that often function as "hinge-binders" in kinase inhibitors, forming crucial hydrogen bonds within the ATP-binding site. nih.gov Furthermore, the orientation of the aminophenyl ring positions the attached substituents in specific regions of the enzyme's active site, which can be exploited to achieve isoform selectivity. For example, in PI3K inhibitors, bulky, uncharged groups attached via this position can favor binding to certain isoforms over others. nih.gov
The Propanenitrile Group: The nitrile moiety is a versatile and highly significant functional group in medicinal chemistry. Its electron-withdrawing nature can influence the electronic properties of the entire molecule. In many inhibitors, the nitrile group acts as a bioisostere for a carbonyl or hydroxyl group, forming key hydrogen bonds with the target protein. nih.gov Its small size and linear geometry allow it to access narrow, sterically congested areas within a binding pocket. nih.gov In some contexts, the nitrile can be designed as a reactive "warhead" to form a covalent bond with the target enzyme, leading to potent and durable inhibition. nih.gov The presence of the nitrile can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net
Viii. Conclusion and Future Research Directions
Synthesis of Key Research Findings and Their Academic Contributions
Research into 2-(4-Aminophenyl)propanenitrile, a synthetic organic compound with the chemical formula C₉H₁₀N₂, has established its role as a valuable intermediate in organic synthesis. smolecule.com Its molecular structure, featuring an amino group and a nitrile group attached to a phenyl ring, provides it with distinct chemical reactivity. smolecule.com This structure allows it to participate in a variety of chemical reactions, including oxidation of the amino group to form nitroso or nitro derivatives, reduction of the nitrile group to an amine, and electrophilic aromatic substitution reactions such as halogenation and sulfonation. smolecule.com
Studies have explored its potential biological activities, particularly in the realms of antimicrobial and anticancer research. smolecule.com The proposed mechanism of action in these areas involves the disruption of bacterial cell membranes or interference with crucial enzymatic processes. smolecule.com In the context of cancer research, it is suggested that the compound may inhibit signaling pathways associated with cell proliferation and survival. smolecule.com The presence of the amino group is considered key to its unique chemical reactivity and biological activity when compared to its analogs. smolecule.com
Identification of Emerging Trends and Unexplored Research Avenues
Current research trends for this compound and related compounds are increasingly focused on their application in medicinal chemistry and materials science. smolecule.com A significant emerging trend is the synthesis of more complex molecules and hybrid structures using this compound as a building block. For instance, the creation of benzimidazole-oxadiazole hybrids has been shown to yield compounds with potent antineoplastic activity through the inhibition of β-tubulin polymerization.
Several unexplored research avenues present themselves. A deeper and more mechanistic understanding of its biological activities is required. While preliminary studies suggest antimicrobial and anticancer potential, the specific molecular targets and pathways have not been fully elucidated. smolecule.com Further investigation into its metabolic fate and pharmacokinetic profile in biological systems is also a critical area for future research. The exploration of its utility in the synthesis of novel polymers and functional materials remains a promising but underexplored field. For example, its di-amino derivative, 2,2-bis(4-aminophenyl)propane, is a known raw material for polyurethanes, polyamidoimides, and epoxy resins, suggesting potential for related applications. google.com
Potential Impact on Interdisciplinary Scientific Fields and Translational Research
The research on this compound holds the potential for significant contributions to several interdisciplinary scientific fields. In medicinal chemistry, a thorough investigation of its derivatives could lead to the development of new therapeutic agents. The ability to functionalize both the amino and nitrile groups allows for the creation of diverse chemical libraries for high-throughput screening against various diseases.
For materials science, the compound's structure is conducive to its use as a monomer or cross-linking agent in the development of advanced polymers with tailored properties. Its aromatic nature and reactive functional groups could be exploited to create materials with specific thermal, optical, or electronic characteristics. For instance, related bis-amino compounds are utilized in electronic materials, indicating a potential avenue for investigation. google.com
Q & A
Q. What are the most reliable synthetic routes for 2-(4-Aminophenyl)propanenitrile, and how can reaction conditions be optimized?
The compound is commonly synthesized via the reduction of nitro precursors. For example, 2-Methyl-2-(4-nitrophenyl)propanenitrile undergoes catalytic hydrogenation or metal-assisted reduction (e.g., using Pd/C or Fe/HCl) to yield the amino derivative. Reaction optimization involves controlling temperature (25–80°C), solvent polarity (e.g., ethanol or THF), and catalyst loading to minimize side products like over-reduced intermediates . Alternative alkylation routes using NaH and methyl iodide (MeI) on arylacetonitrile precursors are also feasible, requiring strict anhydrous conditions to prevent hydrolysis of the nitrile group .
Q. What analytical techniques are critical for characterizing this compound and verifying purity?
Key methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns on the phenyl ring and nitrile group integration.
- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.
- HPLC or GC-MS to assess purity, especially when synthesizing derivatives for biological studies.
Comparative analysis with analogs (e.g., chloro- or nitro-substituted derivatives) helps identify spectral deviations caused by the amino group’s electron-donating effects .
Q. How does the amino group influence the compound’s reactivity in nucleophilic substitution or condensation reactions?
The amino group enhances para-substitution reactivity due to its electron-donating nature. For example, it facilitates electrophilic aromatic substitution (EAS) reactions, such as bromination or coupling with diazonium salts. However, the nitrile group’s electron-withdrawing effect moderates reactivity, requiring careful pH control (e.g., acidic/buffered conditions) to avoid premature protonation of the amino group .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in enzyme inhibition studies (e.g., moderate vs. low activity) may arise from structural variations (e.g., methyl branching) or assay conditions. To address this:
- Perform dose-response assays under standardized conditions (pH, temperature, substrate concentration).
- Use molecular docking simulations to compare binding affinities of analogs with/without methyl or nitro substituents.
- Validate findings via X-ray crystallography of enzyme-ligand complexes .
Q. How can computational methods predict the compound’s potential as a β-tubulin polymerization inhibitor?
Density functional theory (DFT) calculations can model the compound’s electronic profile (e.g., HOMO-LUMO gaps) to assess interactions with β-tubulin’s GTP-binding site. Molecular dynamics (MD) simulations further evaluate stability in hydrophobic pockets. Experimental validation involves in vitro tubulin polymerization assays using fluorescence-based readouts and comparison with known inhibitors like colchicine .
Q. What role does this compound play in designing supramolecular structures via hydrogen bonding?
The nitrile group acts as a hydrogen-bond acceptor, enabling self-assembly into chains or networks. For example, in analogs like 2-(2-bromophenyl)propanenitrile, C–H···N interactions form stable crystalline frameworks. Researchers can exploit this by:
- Modifying substituents (e.g., bromo, methyl) to tune bond strength.
- Using single-crystal X-ray diffraction to map interaction patterns.
Applications include designing porous materials for catalysis or drug delivery .
Methodological Challenges
Q. How to mitigate instability of this compound under oxidative conditions?
The amino group is prone to oxidation, forming nitro or quinone byproducts. Mitigation strategies include:
- Storing the compound under inert gas (N₂/Ar) at low temperatures (−20°C).
- Adding antioxidants (e.g., BHT) during synthesis or biological assays.
- Derivatizing the amino group (e.g., acetylation) for temporary protection during reactions .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in analogs?
- Systematic substitution : Synthesize derivatives with varying substituents (e.g., halogens, methyl, methoxy) at the phenyl ring.
- Pharmacophore mapping : Use 3D-QSAR models to correlate electronic/steric features with biological outputs.
- Cross-disciplinary validation : Combine synthetic chemistry with enzymatic assays and computational modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
